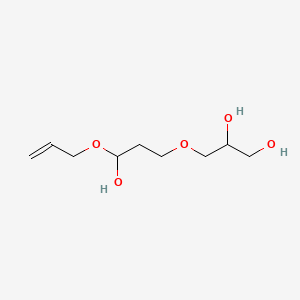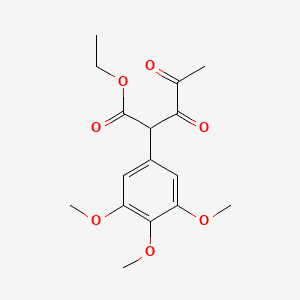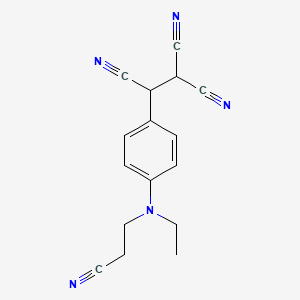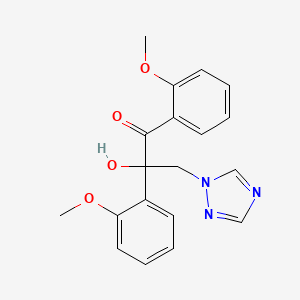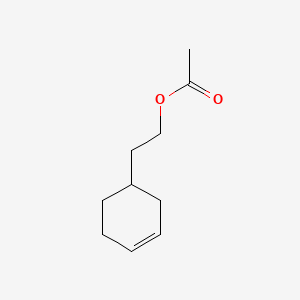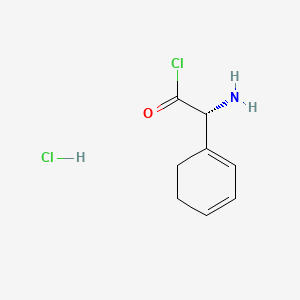
(R)-alpha-Aminocyclohexadieneacetyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride is a chemical compound that features a unique structure combining an amino group, a cyclohexadiene ring, and an acetyl chloride moiety. This compound is of interest in various fields of chemistry and biochemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride typically involves the following steps:
Formation of the Aminocyclohexadiene Intermediate: This step involves the cyclization of a suitable diene precursor with an amino group. The reaction conditions often include the use of a catalyst and a controlled temperature environment.
Acetylation: The intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine to form the acetylated product.
Hydrochloride Formation: Finally, the acetylated product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above steps are optimized for yield and purity. The use of automated systems for temperature and pH control is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The cyclohexadiene ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted amides or esters.
Oxidation: Oxidized derivatives of the cyclohexadiene ring.
Reduction: Reduced derivatives of the cyclohexadiene ring.
Hydrolysis: Corresponding carboxylic acid and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive acetyl chloride group.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the development of new drugs.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of ®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride involves its reactive acetyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows it to modify molecular targets and pathways, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
alpha-Aminocyclohexadieneacetyl chloride: Lacks the ®-configuration and hydrochloride salt.
Cyclohexadieneacetyl chloride: Lacks the amino group.
Aminocyclohexadieneacetyl chloride: May have different stereochemistry.
Uniqueness
®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride is unique due to its specific ®-configuration and the presence of both an amino group and an acetyl chloride moiety. This combination of features makes it particularly reactive and useful in various applications.
Eigenschaften
CAS-Nummer |
74009-52-2 |
|---|---|
Molekularformel |
C8H11Cl2NO |
Molekulargewicht |
208.08 g/mol |
IUPAC-Name |
(2R)-2-amino-2-cyclohexa-1,3-dien-1-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-2,4,7H,3,5,10H2;1H/t7-;/m1./s1 |
InChI-Schlüssel |
FGBDQRGDHYNPBE-OGFXRTJISA-N |
Isomerische SMILES |
C1CC(=CC=C1)[C@H](C(=O)Cl)N.Cl |
Kanonische SMILES |
C1CC(=CC=C1)C(C(=O)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



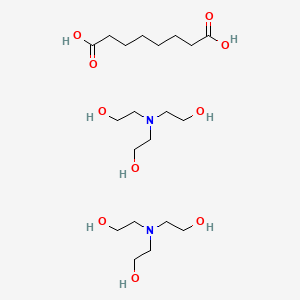
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
